Acyloins
Acylins are a class of organic compounds that play significant roles in various chemical and pharmaceutical applications. Structurally, acyloins consist of an aromatic ring system fused with an aldehyde or ketone group through a methylene bridge. These molecules often exhibit unique reactivity due to their conjugated systems, making them valuable intermediates for the synthesis of complex organic structures.
Acyloins find extensive use in pharmaceuticals as precursors for drug development, particularly in the synthesis of bioactive compounds and natural product analogues. Their ability to undergo diverse chemical transformations makes them versatile building blocks in medicinal chemistry. Additionally, they have applications in agrochemicals, serving as intermediates for herbicides and pesticides.
Due to their structural complexity and functional diversity, acyloins are also explored in materials science for the synthesis of advanced polymers and composites with enhanced properties. The chemical reactivity of these compounds allows for the introduction of various functional groups, which can tailor their performance for specific applications.
Overall, acyloins represent a dynamic class of molecules with wide-ranging potential in both academic research and industrial settings.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2-BUTANONE, 1-AMINO-3-HYDROXY-3-METHYL- | 885032-38-2 | C5H11NO2 |
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Propioin | 4984-85-4 | C6H12O2 |
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(3R)-3-hydroxybutan-2-one | 53584-56-8 | C4H8O2 |
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3-Pentanone,2-hydroxy-2,4-dimethyl- | 3212-67-7 | C7H14O2 |
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2-Cyclopenten-1-one,4,5-dihydroxy-5-(hydroxymethyl)-, (4R,5R)-rel- | 68907-79-9 | C6H8O4 |
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2-Pentanone, 3-hydroxy- | 3142-66-3 | C5H10O2 |
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2-Hexanone,3-hydroxy-5-methyl- | 163038-04-8 | C7H14O2 |
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2-Pentanone, 3-hydroxy-4-methyl-, (R)- (9CI) | 173851-00-8 | C6H12O2 |
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(1S,5S)-5-hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate | 50655-21-5 | C8H10O5 |
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3-Pentanone, 2-hydroxy-4-methyl- (9CI) | 52279-27-3 | C6H12O2 |
Related Literature
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Xiao-Feng Wu,Helfried Neumann,Matthias Beller Org. Biomol. Chem., 2011,9, 8003-8005
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Koji Miyao,Akira Funabiki,Kazuyuki Takahashi,Tomoyuki Mochida,Mikio Uruichi New J. Chem., 2014,38, 739-743
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Elsa Hernando,Vanessa Soto-Cerrato,Susana Cortés-Arroyo,Ricardo Pérez-Tomás,Roberto Quesada Org. Biomol. Chem., 2014,12, 1771-1778
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6. Back cover
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Zhanhua Zhang,Zhenyu Zhao,Qingxuan Fang,Ruohong Qiao,Tong Zhang Environ. Sci.: Processes Impacts, 2023,25, 44-55
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Andreas Bernas,Narendra Kumar,Päivi Mäki-Arvela,Ensio Laine,Bjarne Holmbom,Tapio Salmi,Dmitry Yu. Murzin Chem. Commun., 2002, 1142-1143
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Yuguang C. Li,Pengtao Xu,Liqiang Ren,Guangyu Zhang,Thomas E. Mallouk,Longqiu Li Nanoscale, 2017,9, 11434-11438
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